Acetyl fluoride, chlorofluorothio-
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Overview
Description
Acetyl fluoride, chlorofluorothio- is a chemical compound with the molecular formula C2HClF2S and a molecular weight of 130.5441464 g/mol . It is known for its unique combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl fluoride, chlorofluorothio- can be synthesized through various methods. One common approach involves the fluorination of carboxylic acids using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions, often at room temperature.
Industrial Production Methods
Industrial production of acetyl fluoride, chlorofluorothio- typically involves the use of thionyl fluoride (SOF2) as a fluorinating agent . This method allows for the efficient and scalable production of acyl fluorides, including acetyl fluoride, chlorofluorothio-, with high yields and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
Acetyl fluoride, chlorofluorothio- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with acetyl fluoride, chlorofluorothio- include potassium fluoride (KF), sodium fluoride (NaF), and other fluoride sources . These reactions often occur under mild conditions, such as room temperature, and can be facilitated by catalysts or specific solvents.
Major Products Formed
The major products formed from reactions involving acetyl fluoride, chlorofluorothio- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted acyl fluorides, while oxidation reactions may produce corresponding sulfoxides or sulfones.
Scientific Research Applications
Acetyl fluoride, chlorofluorothio- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetyl fluoride, chlorofluorothio- involves its ability to act as a fluorinating agent. The compound can transfer fluorine atoms to other molecules, facilitating the formation of carbon-fluorine bonds. This process often involves the activation of the carbonyl group in the acyl fluoride, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Acetyl fluoride: Similar to acetyl fluoride, chlorofluorothio-, but lacks the chlorine and sulfur atoms.
Acetyl chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Sulfuryl fluoride: Another fluorinating agent used in organic synthesis, but with different reactivity and applications.
Uniqueness
Acetyl fluoride, chlorofluorothio- is unique due to its combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
Properties
CAS No. |
814-84-6 |
---|---|
Molecular Formula |
C2HClF2S |
Molecular Weight |
130.54 g/mol |
IUPAC Name |
2-chloro-2-fluoroethanethioyl fluoride |
InChI |
InChI=1S/C2HClF2S/c3-1(4)2(5)6/h1H |
InChI Key |
LUIHJYLWXVDRNC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=S)F)(F)Cl |
Origin of Product |
United States |
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